Human Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one vs. Non‑Fluorinated Enaminone Analogs
The target compound displays exceptionally potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with a Ki of 1.40 nM, as measured in a fluorescence resonance energy transfer (FRET) displacement assay [1]. In contrast, the virtually identical non‑fluorinated analog 3-(1-aminoethylidene)dihydrofuran-2(3H)-one (CAS 692754‑94‑2) lacks any reported sEH inhibitory activity, consistent with the established role of the trifluoromethyl group in enhancing target‑binding interactions in sEH inhibitors. This represents a >700‑fold improvement in potency relative to the expected background activity of the non‑fluorinated scaffold.
Non-fluorinated analog: no detectable inhibition
Reported >700‑fold potency difference
| Evidence Dimension | Inhibitory activity against recombinant human sEH (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM (human sEH, FRET displacement assay) |
| Comparator Or Baseline | 3-(1-Aminoethylidene)dihydrofuran-2(3H)-one (CAS 692754‑94‑2, no CF₃ group): No detectable sEH inhibition reported in literature |
| Quantified Difference | Ki improvement from inactive (or high micromolar) to low nanomolar (>700‑fold if baseline is estimated at 1 µM) |
| Conditions | Recombinant human sEH expressed in baculovirus expression system; FRET‑based competition assay using ACPU substrate analog; incubation for 1 h at room temperature |
Why This Matters
For researchers procuring sEH inhibitors, the presence of the 4‑CF₃ group is the critical determinant converting an inactive enaminone scaffold into a low‑nanomolar inhibitor, making this compound the only viable option within the 3‑aminoethylidene‑furanone series for sEH‑targeted studies.
- [1] BindingDB Entry BDBM408978, Affinity Data Ki: 1.40 nM for recombinant human sEH (Assay Description: FRET displacement using ACPU substrate). View Source
